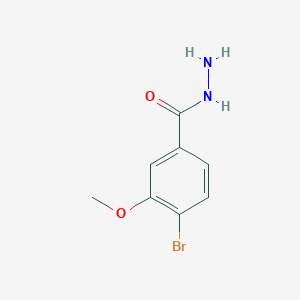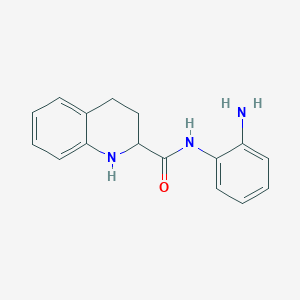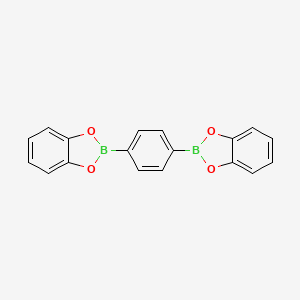
1,2-Dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt): is a phosphoinositide, a type of phospholipid that plays a crucial role in cellular signaling. This compound is a minor component of cell membranes but is essential for various cellular processes, including signal transduction and membrane trafficking .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) typically involves the esterification of glycerol with oleic acid, followed by the phosphorylation of the inositol ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production methods for this compound involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the fatty acid chains, affecting the compound’s properties.
Reduction: Reduction reactions can alter the inositol ring, impacting its signaling capabilities.
Substitution: Substitution reactions can replace specific groups on the inositol ring, modifying its interaction with other molecules.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can result in various phosphoinositide analogs .
Applications De Recherche Scientifique
1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) has numerous scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in cellular signaling pathways, including the IP3/DAG pathway and the PI3K/AKT pathway.
Industry: Utilized in the development of biosensors and other biotechnological applications.
Mécanisme D'action
The mechanism of action of 1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) involves its role as a substrate for various enzymes in cellular signaling pathways. It is hydrolyzed by phospholipase C to produce inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), which act as second messengers in signal transduction . Additionally, it can be phosphorylated by PI3-kinase to produce PI(3,4,5)P3, which activates downstream signaling components like the protein kinase AKT .
Comparaison Avec Des Composés Similaires
1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-4’,5’-bisphosphate) (ammonium salt): Another phosphoinositide involved in similar signaling pathways.
1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) (ammonium salt): A trisphosphate analog with additional phosphorylation sites.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: A phosphatidylcholine with different headgroup chemistry.
Uniqueness: 1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) is unique due to its specific phosphorylation pattern, which allows it to participate in distinct signaling pathways and interact with specific proteins. This makes it a valuable tool for studying cellular processes and developing therapeutic strategies .
Propriétés
Formule moléculaire |
C45H88NO19P3 |
|---|---|
Poids moléculaire |
1040.1 g/mol |
Nom IUPAC |
azane;[3-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C45H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-45-41(49)43(62-65(51,52)53)40(48)44(42(45)50)63-66(54,55)56;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);1H3/b19-17+,20-18+; |
Clé InChI |
JFWCCBKCGYVZEW-ZGWGUCJNSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid](/img/structure/B12093367.png)






![4-(3,5-Dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol](/img/structure/B12093399.png)


![1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro-](/img/structure/B12093441.png)
